3-Ethynyl-4-methylbenzoic acid

Catalog No.
S944411
CAS No.
1001203-03-7
M.F
C10H8O2
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethynyl-4-methylbenzoic acid

CAS Number

1001203-03-7

Product Name

3-Ethynyl-4-methylbenzoic acid

IUPAC Name

3-ethynyl-4-methylbenzoic acid

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C10H8O2/c1-3-8-6-9(10(11)12)5-4-7(8)2/h1,4-6H,2H3,(H,11,12)

InChI Key

FXLGXUBFIWFPJA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)O)C#C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C#C

3-Ethynyl-4-methylbenzoic acid is an organic compound with the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol. It is characterized by an ethynyl group (-C≡C-) attached to the benzene ring at the 3-position, while a methyl group (-CH₃) is located at the 4-position. This compound is known for its potential applications in organic synthesis and materials science due to its unique structural features.

  • Reference standard: Due to its availability from commercial suppliers like Biosynth , 3-Ethynyl-4-methylbenzoic acid might be used as a reference standard in analytical chemistry, particularly in techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) for identification of unknown compounds with similar structures.

The synthesis of 3-Ethynyl-4-methylbenzoic acid typically involves multi-step reactions. A common method includes:

  • Formation of the Ethynyl Group: Utilizing copper(I) iodide and bis(triphenylphosphonium)dichloride in an inert atmosphere at elevated temperatures (around 60 °C).
  • Hydrolysis: Following the initial reaction, sodium hydroxide in methanol is used to facilitate hydrolysis, usually at temperatures between 30 °C and 40 °C for approximately 2 hours .

These steps highlight the compound's reactivity and its potential for further functionalization.

3-Ethynyl-4-methylbenzoic acid exhibits notable biological activities. It has been reported to cause skin irritation and serious eye irritation, indicating its potential hazards in handling . Further studies may reveal additional pharmacological properties, but detailed investigations are still needed to fully understand its biological profile.

The synthesis of 3-Ethynyl-4-methylbenzoic acid can be achieved through various methods, with a focus on:

  • Copper-Catalyzed Reactions: This method is favored for introducing the ethynyl group effectively.
  • Base-Catalyzed Hydrolysis: Following the ethynylation step, base-catalyzed hydrolysis allows for the formation of the carboxylic acid functional group.

These methods underscore the compound's versatility in synthetic organic chemistry.

3-Ethynyl-4-methylbenzoic acid finds applications in several fields:

  • Organic Synthesis: It serves as an intermediate in the preparation of more complex molecules.
  • Material Science: Its unique structure allows for potential uses in polymer chemistry and as a building block in functional materials.

The compound's ability to participate in further chemical transformations makes it valuable for researchers and industrial applications alike.

In terms of structural similarity, several compounds can be compared with 3-Ethynyl-4-methylbenzoic acid:

Compound NameMolecular FormulaUnique Features
4-Methylbenzoic AcidC9H10O2Lacks ethynyl group; simpler structure
3-Ethynylbenzoic AcidC9H8O2Similar ethynyl substitution; different position
3-Methyl-4-ethynylbenzoic AcidC10H10O2Additional methyl group; increased sterics

These comparisons highlight the uniqueness of 3-Ethynyl-4-methylbenzoic acid, particularly due to its specific substitution pattern and functional groups that can influence its reactivity and biological properties.

XLogP3

2.1

Dates

Modify: 2023-08-16

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